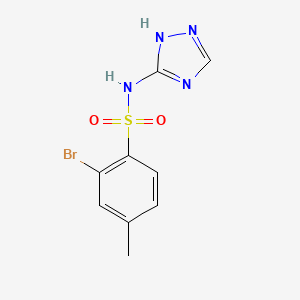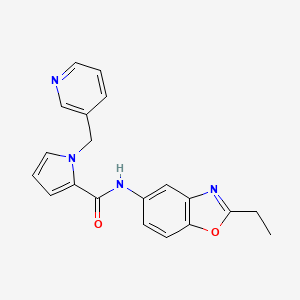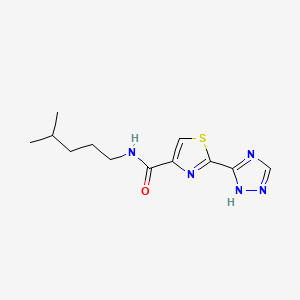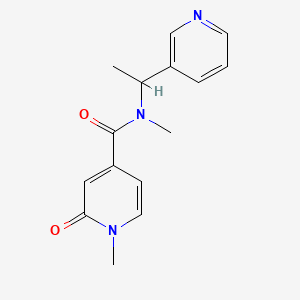
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
作用機序
The exact mechanism of action of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes and proteins. For example, this compound has been found to inhibit the growth of Candida albicans by inhibiting the activity of the enzyme lanosterol 14α-demethylase. This compound has also been found to inhibit the activity of carbonic anhydrase IX by binding to its active site.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the investigation of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Furthermore, the potential of this compound as a diagnostic tool for cancer and Alzheimer's disease should be explored.
合成法
The synthesis of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 240-243 °C.
科学的研究の応用
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2S/c1-6-2-3-8(7(10)4-6)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWYOGIOFUGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)


![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
![N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)